N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide
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Overview
Description
N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide: is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties. This compound, in particular, is characterized by the presence of a tetrazole ring, which imparts unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide typically involves the cycloaddition reaction of nitriles with azides. One common method is the [2+3] cycloaddition between benzonitrile and sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles to amines or other reduced forms.
Substitution: Tetrazoles can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide is used as a building block in organic synthesis. Its unique reactivity makes it valuable for constructing complex molecules .
Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the synthesis of biologically active compounds .
Medicine: Tetrazole derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, tetrazole derivatives are used as corrosion inhibitors, explosives, and in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and modulate their activity. This interaction can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
- 1-Phenyl-1H-tetrazole-5-thiol
- 5-Mercapto-1-phenyltetrazole
- Oteseconazole
- Quilseconazole
Comparison: N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Compared to other tetrazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
114284-49-0 |
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Molecular Formula |
C20H15N5O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-phenyl-N-(1-phenyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H15N5O/c26-19(16-10-4-1-5-11-16)24(17-12-6-2-7-13-17)20-21-22-23-25(20)18-14-8-3-9-15-18/h1-15H |
InChI Key |
ZVOQDRLTSOEZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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